![molecular formula C20H17N3O3S B2737106 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide CAS No. 868376-70-9](/img/structure/B2737106.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide is a member of a class of compounds known for their diverse biological activities. This article examines its pharmacological properties, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₂O₂S, and it features a complex structure that includes:
- A pyrrolidinyl group
- A naphtho[2,1-d][1,3]thiazole moiety
- An acetamide functional group
This intricate arrangement suggests potential for various chemical interactions and biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Anticonvulsant properties
- Antinociceptive effects
- Antitumor activity
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of related compounds. For example, derivatives of 2,5-dioxopyrrolidinyl compounds have shown efficacy in various seizure models:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole (PTZ) Test
In these models, compounds demonstrated significant protective effects against seizures. One study reported that a related compound exhibited an ED₅₀ of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz test, indicating robust anticonvulsant activity .
Antinociceptive Effects
Research has also indicated that these compounds can alleviate pain. In formalin-induced pain models, certain derivatives showed significant antinociceptive activity. The mechanism may involve modulation of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .
Pharmacokinetics and Toxicology
The pharmacokinetic profile is crucial for understanding the compound's therapeutic potential. Preliminary ADME-Tox studies suggest favorable properties:
- Good permeability in artificial membrane assays
- Metabolic stability in human liver microsomes
- Minimal hepatotoxicity at therapeutic concentrations
These findings indicate that the compound could be a candidate for further development in treating conditions such as epilepsy and chronic pain .
Case Study 1: Anticonvulsant Activity
A study conducted on a derivative similar to the compound revealed broad-spectrum antiseizure activity across multiple models. The compound was effective in both acute seizure models and drug-resistant epilepsy models, showcasing its potential as a novel anticonvulsant agent .
Case Study 2: Antinociceptive Mechanisms
Another investigation focused on the antinociceptive properties of pyrrolidine derivatives found that specific compounds reduced pain responses significantly in animal models. The study detailed how these effects could be attributed to their action on central nervous system pathways involved in pain perception .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Anticonvulsant Activity (ED₅₀) | Antinociceptive Activity |
---|---|---|---|
Compound A | Pyrrolidinyl + Thiazole | 23.7 mg/kg (MES) | Significant |
Compound B | Dioxopyrrolidine + Benzamide | 22.4 mg/kg (6 Hz) | Moderate |
Compound C | Dioxopyrrolidinyl + Propynyl | 59.4 mg/kg (PTZ) | High |
科学的研究の応用
The biological applications of this compound are primarily focused on its potential as an anticonvulsant agent . Preliminary studies have indicated that similar compounds with dioxopyrrolidine structures exhibit broad-spectrum anticonvulsant effects. For instance, research on related compounds has shown effectiveness across various seizure models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test .
Case Studies
- Anticonvulsant Activity : A study involving N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant protective effects against seizures in animal models. AS-1 showed efficacy in the 6-Hz test for drug-resistant epilepsy and synergistic interactions with established medications like valproic acid .
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of related dioxopyrrolidine compounds have revealed favorable safety profiles and effective absorption characteristics. These studies are crucial for understanding the therapeutic window and potential side effects of the compound .
Synthesis and Chemical Reactions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide involves several steps:
- Preparation of the Benzamide Core : This is typically achieved through acylation reactions involving appropriate amines and carboxylic acids.
- Introduction of Functional Groups : The naphtho[2,1-d][1,3]thiazole moiety can be synthesized through cyclization reactions involving thiazole derivatives and naphthalene precursors.
The presence of the alkenyl group (from prop-2-en-1-yl) allows for further functionalization through reactions such as cross-coupling or cycloaddition .
Potential Applications in Drug Development
Given its structural complexity and biological activity, this compound holds promise for:
- Antiepileptic Drugs : As demonstrated by its structural analogs that have shown efficacy against various seizure types.
- Cancer Therapy : The naphtho[2,1-d][1,3]thiazole component is known for its anticancer properties; thus, this compound could be explored for oncological applications.
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-2-11-22-15-8-7-13-5-3-4-6-14(13)19(15)27-20(22)21-16(24)12-23-17(25)9-10-18(23)26/h2-8H,1,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBSWLZSXKNZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。